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molecular formula C13H15NO2S B8345700 8-Cyano-8-(thiophen-2-yl)-1,4-dioxaspiro[4.5]decane

8-Cyano-8-(thiophen-2-yl)-1,4-dioxaspiro[4.5]decane

Cat. No. B8345700
M. Wt: 249.33 g/mol
InChI Key: ZYSLMLVZXZLRMH-UHFFFAOYSA-N
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Patent
US08399503B2

Procedure details

Ethylene glycol (9.08 g) and p-toluenesulfonic acid (0.0139 g) were added to a solution of 4-cyano-4-(thiophen-2-yl)cyclohexanone (15 g) in benzene (120 ml) and the reaction mixture was boiled under reflux for 4 hours at 110° C. on a water separator (Dean-Stark apparatus). The reaction mixture was cooled to RT and the organic phase was washed with aqueous sodium bicarbonate solution (1×150 ml), water (1×150 ml) and saturated NaCl solution (1×150 ml). After drying over Na2SO4, the solvents were removed under reduced pressure.
Quantity
9.08 g
Type
reactant
Reaction Step One
Quantity
0.0139 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH2:2][OH:3].C1(C)C=CC(S(O)(=O)=O)=CC=1.[C:16]([C:18]1([C:25]2[S:26][CH:27]=[CH:28][CH:29]=2)[CH2:23][CH2:22][C:21](=O)[CH2:20][CH2:19]1)#[N:17].O>C1C=CC=CC=1>[C:16]([C:18]1([C:25]2[S:26][CH:27]=[CH:28][CH:29]=2)[CH2:19][CH2:20][C:21]2([O:4][CH2:1][CH2:2][O:3]2)[CH2:22][CH2:23]1)#[N:17]

Inputs

Step One
Name
Quantity
9.08 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
0.0139 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
15 g
Type
reactant
Smiles
C(#N)C1(CCC(CC1)=O)C=1SC=CC1
Name
Quantity
120 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic phase was washed with aqueous sodium bicarbonate solution (1×150 ml), water (1×150 ml) and saturated NaCl solution (1×150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure

Outcomes

Product
Name
Type
Smiles
C(#N)C1(CCC2(OCCO2)CC1)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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